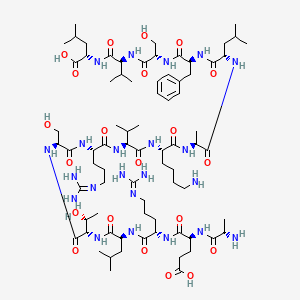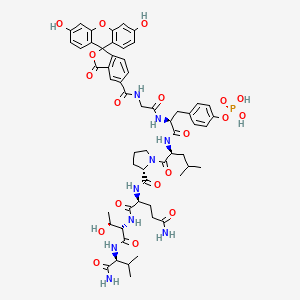
5-FAM-GpYLPQTV-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-FAM-GpYLPQTV-NH2 is a fluorescently labeled peptide consisting of seven amino acids. It exhibits inhibitory activity against signal transducer and activator of transcription 3 (STAT3). This compound is primarily used in cancer research due to its ability to inhibit STAT3, a protein involved in various signaling pathways that promote tumor progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-GpYLPQTV-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, forming peptide bonds. The fluorescent label, 5-carboxyfluorescein (5-FAM), is attached to the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-FAM-GpYLPQTV-NH2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The peptide can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or dithiothreitol are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfonates .
Applications De Recherche Scientifique
5-FAM-GpYLPQTV-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a probe in fluorescence polarization assays to study protein-peptide interactions.
Biology: Employed in cell-based assays to investigate the role of STAT3 in cellular signaling pathways.
Medicine: Utilized in cancer research to explore the therapeutic potential of STAT3 inhibitors.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting STAT3
Mécanisme D'action
The mechanism of action of 5-FAM-GpYLPQTV-NH2 involves the inhibition of STAT3 activity. The peptide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This inhibition disrupts the STAT3 signaling pathway, leading to reduced expression of downstream genes involved in cell proliferation, survival, and angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-FAM-GpYLPQTV-NH2 TFA: A trifluoroacetic acid salt form of the peptide with similar inhibitory activity against STAT3.
Uniqueness
This compound is unique due to its fluorescent labeling, which allows for easy detection and quantification in various assays. Its specific inhibition of STAT3 makes it a valuable tool in cancer research, distinguishing it from other peptides and small-molecule inhibitors .
Propriétés
Formule moléculaire |
C57H68N9O19P |
|---|---|
Poids moléculaire |
1214.2 g/mol |
Nom IUPAC |
[4-[(2S)-3-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C57H68N9O19P/c1-27(2)21-41(55(78)66-20-6-7-42(66)53(76)62-39(18-19-45(58)70)51(74)65-48(29(5)67)54(77)64-47(28(3)4)49(59)72)63-52(75)40(22-30-8-13-34(14-9-30)85-86(80,81)82)61-46(71)26-60-50(73)31-10-15-36-35(23-31)56(79)84-57(36)37-16-11-32(68)24-43(37)83-44-25-33(69)12-17-38(44)57/h8-17,23-25,27-29,39-42,47-48,67-69H,6-7,18-22,26H2,1-5H3,(H2,58,70)(H2,59,72)(H,60,73)(H,61,71)(H,62,76)(H,63,75)(H,64,77)(H,65,74)(H2,80,81,82)/t29-,39+,40+,41+,42+,47+,48+/m1/s1 |
Clé InChI |
NCHYUBBWFHDOTJ-LOWQJOHXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)O |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
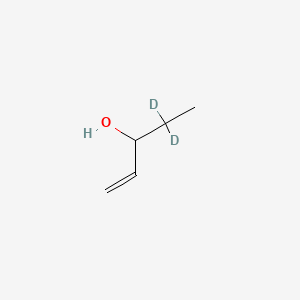
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
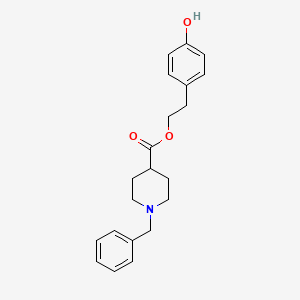
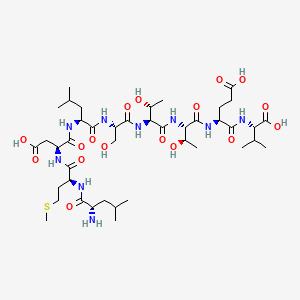


![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
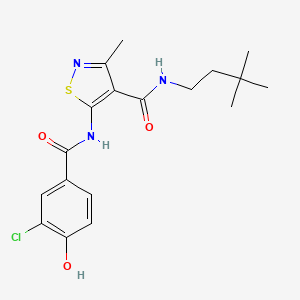
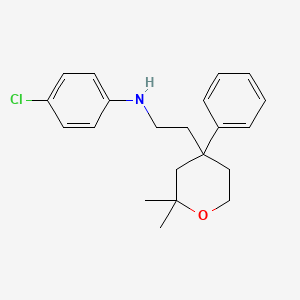
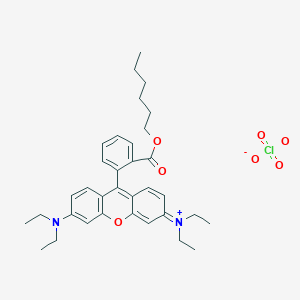
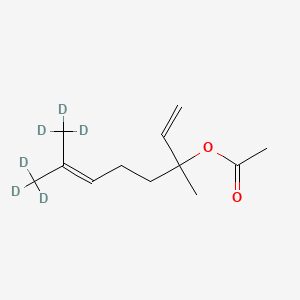
![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)
